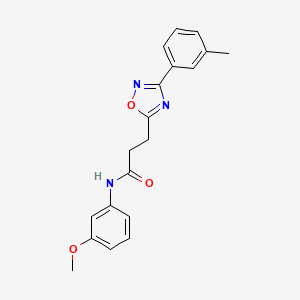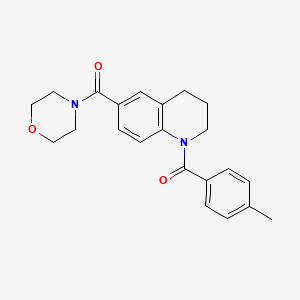![molecular formula C17H16ClN3O3S2 B7705514 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one CAS No. 958585-46-1](/img/structure/B7705514.png)
6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzo[d]thiazole derivatives, which have been reported to exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is not yet fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, its inhibitory activity against carbonic anhydrase has been attributed to its ability to bind to the active site of the enzyme and prevent the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one are diverse. Some of the reported effects include inhibition of enzyme activity, induction of apoptosis, and modulation of immune function. Moreover, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
The advantages of using 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in lab experiments include its high potency and specificity towards certain enzymes and receptors. Moreover, its synthetic method is relatively simple and yields the compound in high purity. However, the limitations include the lack of understanding of its mechanism of action and potential side effects on the body.
将来の方向性
The potential future directions for research on 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one are numerous. Some of the areas that require further investigation include its pharmacokinetics, toxicity, and potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Moreover, the development of more efficient synthesis methods and structural modifications may lead to the discovery of new and more potent derivatives.
合成法
The synthesis of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves the reaction of 2-aminothiophenol with 4-(3-chlorophenyl)piperazine in the presence of sulfuric acid. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product. This method has been reported to yield the compound in good yields and high purity.
科学的研究の応用
The potential applications of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in scientific research are vast. This compound has been reported to exhibit potent inhibitory activity against a wide range of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Moreover, it has been shown to possess significant antitumor activity against various cancer cell lines.
特性
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-12-2-1-3-13(10-12)20-6-8-21(9-7-20)26(23,24)14-4-5-15-16(11-14)25-17(22)19-15/h1-5,10-11H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDVNFLQJEKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


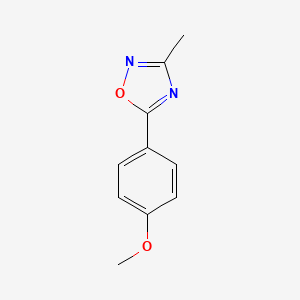
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)
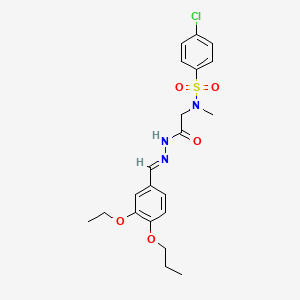
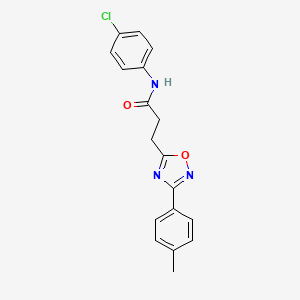
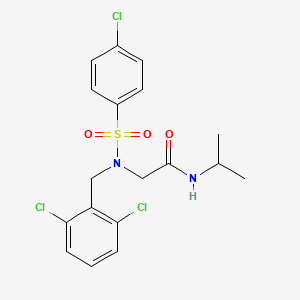

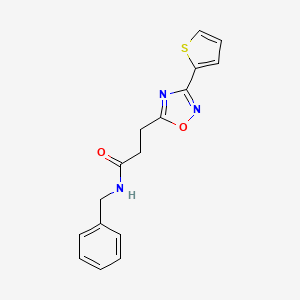
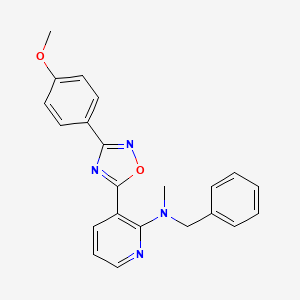
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
